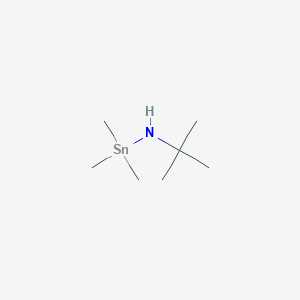![molecular formula C16H28O6S B14425085 {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid CAS No. 80495-34-7](/img/structure/B14425085.png)
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dioxo groups, pentyloxy chains, and a sulfanyl-acetic acid moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,4-dioxo-1,4-bis(pentyloxy)butane, which is then reacted with a thiol-containing acetic acid derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents and reagents, and the implementation of robust purification techniques to isolate the final product.
化学反应分析
Types of Reactions
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s chemical properties.
Substitution: The pentyloxy chains and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.
科学研究应用
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups may interact with specific biomolecules, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design and synthesis.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other advanced materials.
作用机制
The mechanism of action of {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the sulfanyl group may interact with thiol-containing enzymes, affecting their catalytic function. Additionally, the dioxo and pentyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Similar compounds to {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid include:
1,4-Dioxo-1,4-bis(methoxy)butan-2-YL sulfanyl acetic acid: This compound has methoxy groups instead of pentyloxy chains, resulting in different chemical properties and reactivity.
1,4-Dioxo-1,4-bis(ethoxy)butan-2-YL sulfanyl acetic acid: The presence of ethoxy groups alters the compound’s solubility and interaction with other molecules.
1,4-Dioxo-1,4-bis(butyloxy)butan-2-YL sulfanyl acetic acid: Butyloxy chains provide different steric and electronic effects compared to pentyloxy chains.
Uniqueness
This compound is unique due to its specific combination of functional groups. The pentyloxy chains provide distinct hydrophobic interactions, while the sulfanyl and dioxo groups offer versatile reactivity. This combination makes the compound a valuable tool for exploring new chemical reactions and developing innovative applications in various fields.
属性
CAS 编号 |
80495-34-7 |
|---|---|
分子式 |
C16H28O6S |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2-(1,4-dioxo-1,4-dipentoxybutan-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H28O6S/c1-3-5-7-9-21-15(19)11-13(23-12-14(17)18)16(20)22-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,17,18) |
InChI 键 |
XDDSARAZRHDTAF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
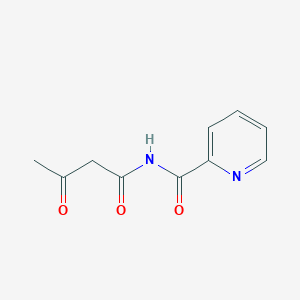
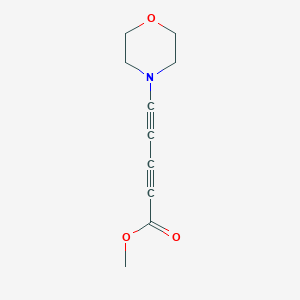
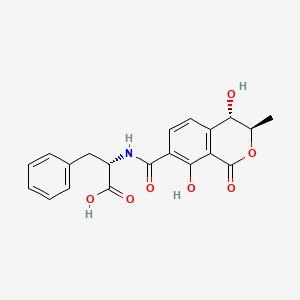
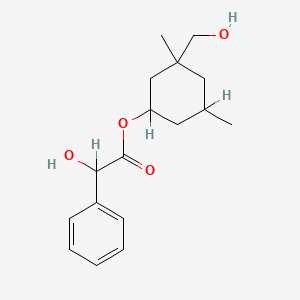
![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
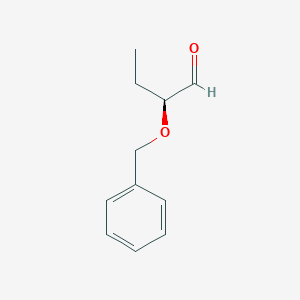
![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
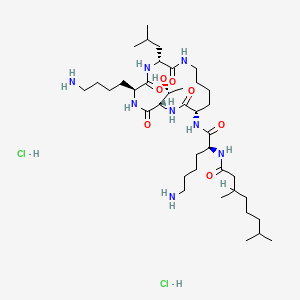
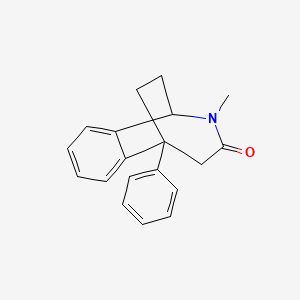
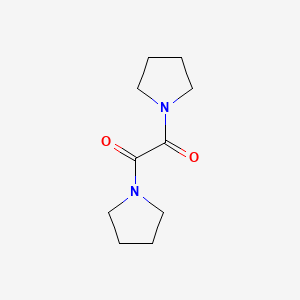
![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)
